Cas no 374933-76-3 ((6-Bromo-benzobthiophen-2-yl)-methanol)

(6-Bromo-benzobthiophen-2-yl)-methanol 化学的及び物理的性質
名前と識別子
-
- (6-Bromobenzo[b]thiophen-2-yl)methanol
- (6-BROMO-1-BENZOTHIOPHEN-2-YL)METHANOL
- (6-Bromo-benzo[b]thiophen-2-yl)-methanol
- 6-Brombenzo[b]thiophen-2-methanol
- 6-Brombenzo< b> thiophen-2-methanol
- AGN-PC-00N3UA
- ANW-55147
- CTK8A2725
- SBB099687
- SureCN1530454
- YGEBIGMLMWYGHE-UHFFFAOYSA-N
- AKOS005073606
- CS-0313201
- E78509
- A912892
- SCHEMBL1530454
- BP-20514
- MFCD11841039
- (6-bromo-benzo[b]thiophene-2-yl)-methanol
- 374933-76-3
- DB-257839
- SB36904
- MC-0783
- DTXSID80544018
- (6-Bromo-benzobthiophen-2-yl)-methanol
-
- MDL: MFCD11841039
- インチ: InChI=1S/C9H7BrOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2
- InChIKey: YGEBIGMLMWYGHE-UHFFFAOYSA-N
- ほほえんだ: OCC1=CC2=CC=C(Br)C=C2S1
計算された属性
- せいみつぶんしりょう: 241.94011
- どういたいしつりょう: 241.94010g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 48.5Ų
じっけんとくせい
- PSA: 20.23
(6-Bromo-benzobthiophen-2-yl)-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D968256-50mg |
(6-Bromo-benzo[b]thiophen-2-yl)-methanol |
374933-76-3 | 95% | 50mg |
$190 | 2024-07-28 | |
Key Organics Ltd | MC-0783-10G |
(6-bromo-1-benzothiophen-2-yl)methanol |
374933-76-3 | >95% | 10g |
£721.00 | 2025-02-09 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 28R0049-500mg |
(6-Bromo-benzo[b]thiophen-2-yl)-methanol |
374933-76-3 | 96% | 500mg |
¥4800.42 | 2025-01-20 | |
abcr | AB270317-1 g |
(6-Bromo-1-benzothiophen-2-yl)methanol; 95% |
374933-76-3 | 1g |
€311.30 | 2023-04-26 | ||
eNovation Chemicals LLC | D968256-250mg |
(6-Bromo-benzo[b]thiophen-2-yl)-methanol |
374933-76-3 | 95% | 250mg |
$370 | 2024-07-28 | |
abcr | AB270317-500mg |
(6-Bromo-1-benzothiophen-2-yl)methanol, 95%; . |
374933-76-3 | 95% | 500mg |
€221.60 | 2025-02-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 28R0049-250mg |
(6-Bromo-benzo[b]thiophen-2-yl)-methanol |
374933-76-3 | 96% | 250mg |
2756.14CNY | 2021-07-19 | |
eNovation Chemicals LLC | D968256-500mg |
(6-Bromo-benzo[b]thiophen-2-yl)-methanol |
374933-76-3 | 95% | 500mg |
$610 | 2024-07-28 | |
eNovation Chemicals LLC | Y1226181-1g |
(6-Bromobenzo[b]thiophen-2-yl)methanol |
374933-76-3 | 95% | 1g |
$300 | 2024-06-03 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 28R0049-500mg |
(6-Bromo-benzo[b]thiophen-2-yl)-methanol |
374933-76-3 | 96% | 500mg |
4655.75CNY | 2021-07-19 |
(6-Bromo-benzobthiophen-2-yl)-methanol 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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(6-Bromo-benzobthiophen-2-yl)-methanolに関する追加情報
Introduction to (6-Bromo-benzobthiophen-2-yl)-methanol (CAS No. 374933-76-3)
(6-Bromo-benzobthiophen-2-yl-methanol) is a specialized organic compound with the CAS number 374933-76-3. This compound has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural properties and potential applications. The benzobthiophene core, combined with a bromine substituent and a hydroxymethyl group, makes it a versatile intermediate for synthesizing various bioactive molecules and functional materials.
The structural motif of benzobthiophene is known for its stability and electronic characteristics, which make it a valuable scaffold in medicinal chemistry. The presence of a bromine atom at the 6-position enhances the reactivity of the molecule, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, including those found in modern drug candidates.
The hydroxymethyl group at the 2-position of the benzobthiophene ring introduces polarity and potential hydrogen bonding capabilities, which can be exploited in designing molecules with specific biological activities. This compound has been explored in the synthesis of kinase inhibitors, ligands for metalloproteinases, and other therapeutic agents targeting various diseases. The combination of these functional groups makes (6-Bromo-benzobthiophen-2-yl)-methanol a promising building block for drug discovery efforts.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like (6-Bromo-benzobthiophen-2-yl)-methanol for their pharmacological potential. Molecular docking studies have shown that this molecule can interact with multiple targets, suggesting broad therapeutic applications. For instance, preliminary studies indicate that it may have inhibitory effects on certain enzymes involved in cancer progression and inflammation.
In materials science, the electronic properties of benzobthiophene derivatives are being leveraged to develop organic semiconductors and optoelectronic materials. The bromine substituent facilitates further modifications, allowing for the creation of polymers and small molecules with tailored optoelectronic properties. These materials are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced technologies.
The synthesis of (6-Bromo-benzobthiophen-2-yl)-methanol typically involves multi-step organic transformations starting from commercially available precursors. Key steps include bromination of a benzobthiophene derivative followed by selective reduction to introduce the hydroxymethyl group. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, making the synthesis more scalable and cost-effective.
The compound's stability under various conditions makes it suitable for long-term storage and transport, ensuring its availability for research and industrial applications. Its compatibility with standard solvents used in organic synthesis also simplifies its integration into larger synthetic schemes.
As research continues to uncover new applications for (6-Bromo-benzobthiophen-2-yl)-methanol, its importance in both academic and industrial settings is likely to grow. Collaborative efforts between chemists, biologists, and material scientists will be essential in fully realizing its potential across multiple domains.
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